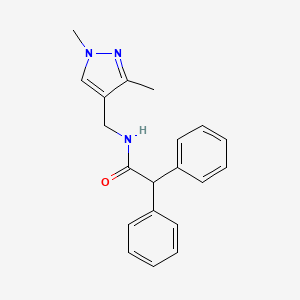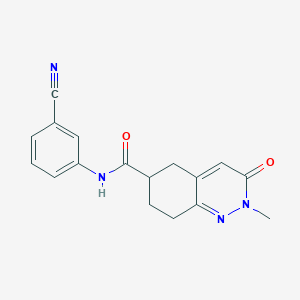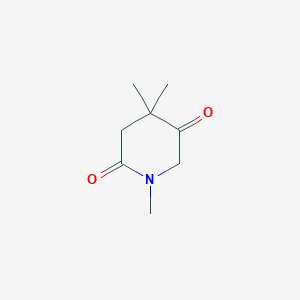
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H22N6O2S and its molecular weight is 350.44. The purity is usually 95%.
BenchChem offers high-quality 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Reactions
The compound 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, due to its structural complexity, is likely to have been synthesized through multi-step chemical reactions involving the formation of heterocyclic compounds. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridin and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine have been synthesized via reactions involving diazotization and coupling with active methylene compounds, showcasing the versatility of heterocyclic chemistries in creating complex molecules with potential biological activities (Attaby et al., 2006). Such synthetic routes may provide insights into the methodologies that could be employed for the synthesis of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, highlighting the importance of heterocyclic intermediates and the functionalization of these cores to achieve the desired compound.
Biological and Medicinal Research
The structural features of the compound suggest potential for biological activity, given the presence of pyrazole and triazole rings, which are common motifs in pharmacologically active molecules. For example, diverse heterocyclic compounds, including those with pyrazole and triazole rings, have been investigated for their antiviral, antimicrobial, and anti-inflammatory properties. The synthesis and biological evaluation of such molecules often involve assessing their cytotoxicity, mechanism of action, and efficacy against specific biological targets or pathogens (Wardkhan et al., 2008). Although the direct application of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone in biological research is not detailed in the provided references, its structural analogs' involvement in biological studies underscores the potential of such compounds in scientific research.
Chemical Properties and Reactions
The chemical reactivity and properties of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone can be inferred from studies on similar heterocyclic compounds. These studies often focus on the synthesis of novel derivatives through various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, to explore the chemical space around the core structure for enhanced activity or specificity (Urban et al., 2001). Understanding the reactivity of such compounds is crucial for designing derivatives with improved pharmacological profiles or for the development of chemical probes for biological research.
properties
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-4-21-13(11-9-19(2)18-14(11)23-3)16-17-15(21)24-10-12(22)20-7-5-6-8-20/h9H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPGFWAELQSUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCCC2)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2582168.png)


![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)
![N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine](/img/structure/B2582174.png)
![2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B2582175.png)

![2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2582177.png)


![Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B2582182.png)
![3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2582183.png)
